

An In-depth Technical Guide to 4-Propylnonan-4-ol

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Compound of Interest

Compound Name: 4-Propylnonan-4-ol

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Abstract

This technical guide provides a comprehensive overview of **4-Propylnonan-4-ol**, a tertiary alcohol. The document details its chemical identity, physicochemical properties, a robust synthesis protocol, and methods for its characterization. While this specific alcohol is not associated with known signaling pathways or significant biological activities beyond the general properties of long-chain alcohols, this guide offers valuable information for researchers working with related compounds. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis is visualized using the DOT language.

Chemical Identity and Properties

4-Propylnonan-4-ol is a tertiary alcohol with the molecular formula $C_{12}H_{26}O$. Its IUPAC name is **4-propylnonan-4-ol**.^[1] The structure consists of a nonane backbone with a propyl group and a hydroxyl group attached to the fourth carbon atom.

Physicochemical Properties

Experimental data for **4-Propylnonan-4-ol** is not readily available in the literature. The following table summarizes computed properties from reputable chemical databases and estimated values based on trends for similar long-chain tertiary alcohols.

Property	Value	Source
Molecular Formula	C12H26O	PubChem[1]
IUPAC Name	4-propylnonan-4-ol	PubChem[1]
CAS Number	5340-77-2	PubChem[1]
Molecular Weight	186.34 g/mol	PubChem[1]
Boiling Point	Estimated: 220-240 °C	Based on similar C12 alcohols
Melting Point	Estimated: < 25 °C	Based on similar C12 alcohols
Solubility in Water	Low to negligible	General trend for long-chain alcohols
Solubility in Organic Solvents	Soluble in ethers, alcohols, and hydrocarbons	General trend for long-chain alcohols
Density	Estimated: ~0.83 g/cm ³	Based on similar C12 alcohols

Synthesis of 4-Propylnonan-4-ol

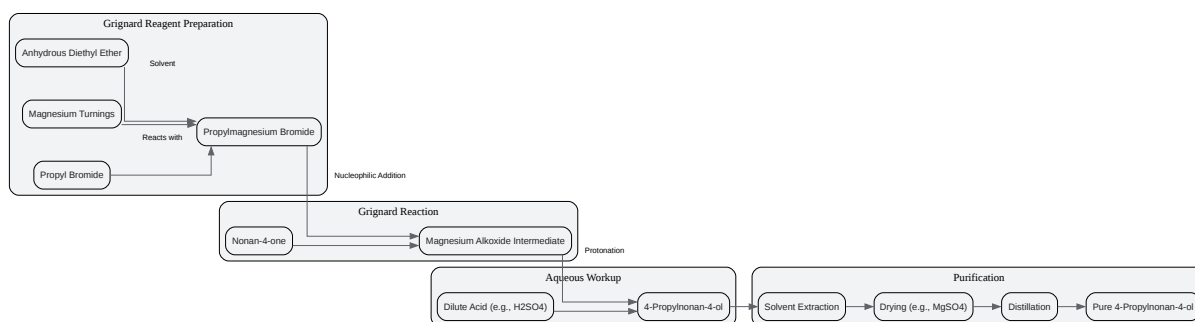
The most common and efficient method for the synthesis of tertiary alcohols like **4-Propylnonan-4-ol** is the Grignard reaction. This involves the reaction of a ketone with a Grignard reagent. For **4-Propylnonan-4-ol**, there are two primary retrosynthetic pathways:

- Route A: Reaction of nonan-4-one with propylmagnesium bromide.
- Route B: Reaction of heptan-4-one with pentylmagnesium bromide.

This guide will focus on Route A.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **4-Propylnonan-4-ol** via the Grignard reaction.



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Caption: Synthesis workflow for **4-Propylnonan-4-ol** via Grignard reaction.

Experimental Protocol

Materials:

- Propyl bromide
- Magnesium turnings
- Anhydrous diethyl ether

- Nonan-4-one
- Dilute sulfuric acid (e.g., 1 M)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate
- Standard laboratory glassware (three-necked flask, dropping funnel, condenser, etc.)
- Heating mantle and magnetic stirrer

Procedure:

- Preparation of the Grignard Reagent:
 - All glassware must be thoroughly dried to exclude moisture.
 - Place magnesium turnings in a three-necked flask equipped with a dropping funnel, a reflux condenser (with a drying tube), and a magnetic stirrer.
 - Add a small volume of anhydrous diethyl ether to cover the magnesium.
 - Dissolve propyl bromide in anhydrous diethyl ether and add it to the dropping funnel.
 - Add a small amount of the propyl bromide solution to the flask to initiate the reaction (indicated by cloudiness and gentle reflux).
 - Once the reaction starts, add the remaining propyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
- Grignard Reaction:
 - Cool the Grignard reagent solution in an ice bath.

- Dissolve nonan-4-one in anhydrous diethyl ether and add it to the dropping funnel.
- Add the nonan-4-one solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.
- After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
- Aqueous Workup:
 - Cool the reaction mixture in an ice bath.
 - Slowly and carefully add dilute sulfuric acid to quench the reaction and dissolve the magnesium salts.
 - Transfer the mixture to a separatory funnel. The organic layer (ether) contains the product.
 - Separate the layers and extract the aqueous layer with diethyl ether.
 - Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
- Purification:
 - Dry the organic layer over anhydrous magnesium sulfate.
 - Filter to remove the drying agent.
 - Remove the diethyl ether by rotary evaporation.
 - Purify the crude product by vacuum distillation to obtain pure **4-Propylnonan-4-ol**.

Characterization

The structure and purity of the synthesized **4-Propylnonan-4-ol** can be confirmed using spectroscopic methods.

Infrared (IR) Spectroscopy

The IR spectrum of a tertiary alcohol is characterized by a broad O-H stretching band in the region of 3200-3600 cm^{-1} and a strong C-O stretching band.

Functional Group	Characteristic Absorption (cm^{-1})
O-H Stretch (alcohol)	3200-3600 (broad)
C-H Stretch (alkane)	2850-3000
C-O Stretch (tertiary alcohol)	1150-1250

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum will show characteristic signals for the different types of protons in the molecule. The hydroxyl proton (OH) will appear as a singlet, and its chemical shift can vary depending on the concentration and solvent. The other alkyl protons will appear as multiplets in the upfield region (typically 0.8-1.6 ppm).

^{13}C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom. The carbon atom attached to the hydroxyl group (C4) will be deshielded and appear in the range of 70-80 ppm.

Biological Activity and Signaling Pathways

There is no specific information in the scientific literature to suggest that **4-Propylnonan-4-ol** is involved in any particular biological signaling pathways or possesses significant pharmacological activity. In general, long-chain alcohols exhibit low acute toxicity. Their primary biological effect is related to their amphiphilic nature, which can lead to disruption of cell membranes at high concentrations.

Conclusion

This technical guide provides a detailed overview of **4-Propylnonan-4-ol**, focusing on its chemical properties, a reliable synthesis method via the Grignard reaction, and standard characterization techniques. While this compound does not have known applications in drug development, the information presented here serves as a valuable resource for researchers working with tertiary alcohols and related chemical structures. The provided experimental

protocol and workflow diagram offer a practical guide for the laboratory synthesis of this and similar compounds.

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References

- 1. pubs.acs.org [pubs.acs.org]
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